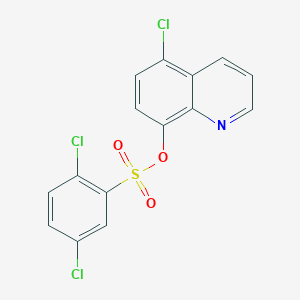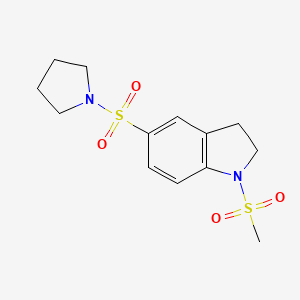
3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Übersicht
Beschreibung
The chemical compound “3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide” belongs to a class of organic compounds known for their diverse biological activities and potential in various applications, excluding drug use and dosage details as per the request.
Synthesis Analysis
The synthesis of compounds related to “3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide” involves various chemical reactions including cyclocondensation, condensation with thiosemicarbazide, and reactions involving 4-methoxyacetophenone and 4-methyl-1,2,3-thiadiazole-5-carbaldehyde among others. These methods highlight the versatility in synthesizing compounds with a thiazole core and modifications at the phenyl ring through methoxy groups (Mahesha et al., 2015).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR, 1H NMR, and mass spectrometry are commonly used for the structural characterization of similar compounds. These techniques provide detailed information on the molecular geometry, including bond lengths, angles, and the overall 3D structure of the molecule. The molecular structure is crucial for understanding the chemical reactivity and biological activity of the compound (Raj & Narayana, 2006).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating significant antioxidant activity. Some derivatives exhibited anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, with certain compounds showing higher cytotoxicity against glioblastoma cells. This research highlights the potential therapeutic applications of these compounds in cancer treatment Tumosienė et al., 2020.
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) developed a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising Type II photosensitizer for photodynamic therapy in cancer treatment Pişkin et al., 2020.
Antibacterial and Antifungal Agents
Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, assessing their in vitro antibacterial and antifungal activities. Several compounds showed significant activity, comparable to standard agents like Ampicillin and Fluconazole, against various microbial strains. This suggests the potential of these derivatives as novel antimicrobial agents Helal et al., 2013.
Synthesis and Characterization for Potential Applications
Several studies have focused on synthesizing and characterizing derivatives of 3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide for potential applications. For example, the synthesis of potential antibacterial and antifungal agents by Zala et al. (2015) and the creation of novel thiazoles derivatives with potent anti-bacterial and anti-tubercular activities by Prasad and Nayak (2016) demonstrate the broad research interest in exploring the applications of this compound and its derivatives in medicinal chemistry Zala et al., 2015; Prasad & Nayak, 2016.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-9-15-14(19-10)16-13(17)8-5-11-3-6-12(18-2)7-4-11/h3-4,6-7,9H,5,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRGYNDCONTRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322933 | |
| Record name | 3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
CAS RN |
746605-92-5 | |
| Record name | 3-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-bicyclo[2.2.1]hept-2-yl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4542606.png)

![2-{[5-(5-ethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542618.png)

![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4542628.png)
![N-(4-fluorobenzyl)-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4542631.png)




![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4542664.png)
![5-methyl-2-phenyl-4-(2,2,2-trifluoro-1-(trifluoromethyl)-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4542666.png)
![1-ethyl-4-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4542670.png)